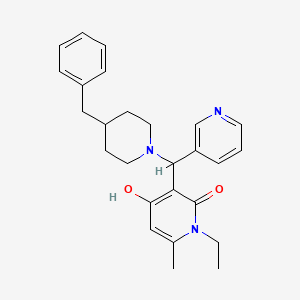
3-((4-苄基哌啶-1-基)(吡啶-3-基)甲基)-1-乙基-4-羟基-6-甲基吡啶-2(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-benzylpiperidin-1-yl)(pyridin-3-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C26H31N3O2 and its molecular weight is 417.553. The purity is usually 95%.
BenchChem offers high-quality 3-((4-benzylpiperidin-1-yl)(pyridin-3-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-benzylpiperidin-1-yl)(pyridin-3-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 研究人员探索了该化合物对多种癌细胞系的细胞毒性作用,包括BT-474、HeLa、MCF-7、NCI-H460和HaCaT细胞 .
- 机制研究表明,10ec诱导BT-474细胞凋亡,抑制集落形成,并影响细胞周期进程 .
抗癌活性
微管聚合抑制
药物样性质
化学生物学和药物化学
化学合成和方法
总之,该化合物的多方面特性使其成为药物发现、癌症治疗和化学生物学研究中进一步探索的有希望的候选者。 其独特的结构为相关分子的合理设计和优化提供了机会 . 如果你需要任何特定方面的更详细的信息,请随时提问!😊
生物活性
3-((4-benzylpiperidin-1-yl)(pyridin-3-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one, identified by CAS number 939242-43-0, is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C26H31N3O2 with a molecular weight of 417.5 g/mol. Its structure includes a piperidine ring, pyridine moiety, and hydroxymethyl-pyridinone framework, which contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C26H31N3O2 |
| Molecular Weight | 417.5 g/mol |
| CAS Number | 939242-43-0 |
Antitumor Activity
Recent studies have indicated that compounds similar to 3-((4-benzylpiperidin-1-yl)(pyridin-3-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one exhibit significant antitumor properties. For instance, research involving derivatives of this compound demonstrated inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
A notable study reported that a related compound inhibited the growth of malignant pleural mesothelioma cells in vitro and in vivo, suggesting that this class of compounds could be leveraged for cancer therapy .
Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter receptors. Research has shown that benzylpiperidine derivatives can act as antagonists at muscarinic receptors, which are implicated in various neurological disorders. This activity may offer therapeutic avenues for conditions such as schizophrenia and Alzheimer's disease .
Anti-inflammatory Properties
Compounds with similar structural features have been evaluated for their anti-inflammatory effects. For example, derivatives have been found to inhibit pro-inflammatory cytokine production in vitro, indicating potential use in treating inflammatory diseases .
The biological activity of 3-((4-benzylpiperidin-1-yl)(pyridin-3-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one may involve:
- Receptor Modulation : Interaction with various receptor types (e.g., histamine H1 receptors) leading to altered signaling pathways.
- Enzyme Inhibition : Inhibition of key enzymes involved in tumor growth or inflammation.
- Cell Cycle Regulation : Induction of cell cycle arrest in cancer cells.
Case Study 1: Antitumor Efficacy
In a controlled study on human cancer cell lines, a derivative of this compound showed an IC50 value of 15 nM against squalene synthase, a target involved in cholesterol biosynthesis critical for tumor cell proliferation .
Case Study 2: Neuroprotection
Another study demonstrated that a structurally similar compound exhibited neuroprotective effects in animal models of Alzheimer's disease by reducing amyloid-beta plaque formation and improving cognitive function .
属性
IUPAC Name |
3-[(4-benzylpiperidin-1-yl)-pyridin-3-ylmethyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O2/c1-3-29-19(2)16-23(30)24(26(29)31)25(22-10-7-13-27-18-22)28-14-11-21(12-15-28)17-20-8-5-4-6-9-20/h4-10,13,16,18,21,25,30H,3,11-12,14-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPNGLFOUGEQOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CN=CC=C2)N3CCC(CC3)CC4=CC=CC=C4)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














